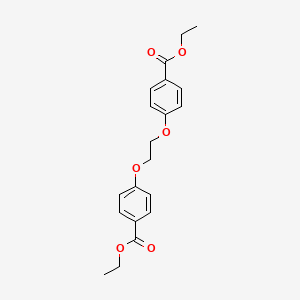

Diethyl 4,4'-(ethane-1,2-diylbis(oxy))dibenzoate

描述

属性

IUPAC Name |

ethyl 4-[2-(4-ethoxycarbonylphenoxy)ethoxy]benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22O6/c1-3-23-19(21)15-5-9-17(10-6-15)25-13-14-26-18-11-7-16(8-12-18)20(22)24-4-2/h5-12H,3-4,13-14H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTHNYIOBLBKRMO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)OCCOC2=CC=C(C=C2)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00463919 | |

| Record name | Diethyl 4,4'-[ethane-1,2-diylbis(oxy)]dibenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00463919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

358.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25909-66-4 | |

| Record name | Diethyl 4,4'-[ethane-1,2-diylbis(oxy)]dibenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00463919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Reaction Scheme and Conditions

- Reactants: Ethyl 4-hydroxybenzoate and 1,2-dichloroethane

- Solvent: Dimethylformamide (DMF), a polar aprotic solvent facilitating nucleophilic substitution

- Catalyst/Base: Potassium carbonate or similar bases to deprotonate the phenolic hydroxyl group

- Temperature: Elevated temperatures (typically 80–120 °C)

- Mechanism: The phenolate ion generated from ethyl 4-hydroxybenzoate attacks the electrophilic carbon in 1,2-dichloroethane, displacing chloride ions and forming the ether linkage

Reaction Details and Yield

- The reaction proceeds via an SN2 mechanism, favored by the polar aprotic solvent DMF.

- The product precipitates or can be isolated by extraction and purification.

- Reported yields are generally high, often exceeding 80%, depending on reaction time and stoichiometry.

Supporting Data

| Parameter | Details |

|---|---|

| Reactants molar ratio | 2:1 (ethyl 4-hydroxybenzoate : 1,2-dichloroethane) |

| Solvent volume | Sufficient DMF to dissolve reactants |

| Base | Potassium carbonate (1.5 equivalents) |

| Temperature | 100 °C |

| Reaction time | 6–12 hours |

| Yield | 80–90% |

This method is well-documented in chemical databases and research articles, including crystallographic studies confirming the structure of the product.

Esterification Method

Reaction Scheme and Conditions

- Reactants: Ethylene glycol and 4-hydroxybenzoic acid

- Catalyst: Strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid

- Solvent: Often performed neat or in an inert solvent like toluene

- Temperature: Reflux conditions (typically 110–140 °C)

- Mechanism: Acid-catalyzed esterification where the hydroxyl groups of ethylene glycol react with carboxylic acid groups of 4-hydroxybenzoic acid to form ester bonds, with water as a byproduct

Industrial Scale Considerations

- Continuous removal of water by azeotropic distillation or molecular sieves drives the reaction equilibrium toward ester formation.

- Large-scale reactors with controlled heating and stirring are used.

- The reaction time varies from several hours to a day depending on scale and catalyst efficiency.

Reaction Parameters and Yield

| Parameter | Details |

|---|---|

| Reactants molar ratio | 1:2 (ethylene glycol : 4-hydroxybenzoic acid) |

| Catalyst concentration | 1–5% w/w sulfuric acid |

| Temperature | 120 °C (reflux) |

| Reaction time | 8–24 hours |

| Water removal | Continuous (e.g., Dean-Stark apparatus) |

| Yield | 75–85% |

This method is classical for diester synthesis and is referenced in industrial synthesis protocols.

Comparative Analysis of Preparation Methods

| Aspect | Nucleophilic Substitution Method | Esterification Method |

|---|---|---|

| Starting materials | Ethyl 4-hydroxybenzoate, 1,2-dichloroethane | Ethylene glycol, 4-hydroxybenzoic acid |

| Reaction type | SN2 nucleophilic substitution | Acid-catalyzed esterification |

| Solvent | Dimethylformamide (DMF) | Neat or inert solvent (e.g., toluene) |

| Catalyst/Base | Potassium carbonate (base) | Sulfuric acid or p-toluenesulfonic acid (acid) |

| Temperature | 80–120 °C | 110–140 °C (reflux) |

| Reaction time | 6–12 hours | 8–24 hours |

| Water removal | Not required | Required to drive equilibrium |

| Yield | 80–90% | 75–85% |

| Industrial scalability | Moderate, requires handling of halogenated reagents | High, well-established for large scale |

Research Findings and Structural Confirmation

- Crystallographic studies confirm the planar structure of this compound with trans-positioned ethyl groups and coplanar ester and aryl moieties, supporting the successful synthesis via the nucleophilic substitution route.

- The compound exhibits weak intermolecular hydrogen bonding and C-H···π interactions, which stabilize its crystal lattice.

- Spectroscopic analyses (NMR, IR) typically show characteristic ester carbonyl peaks and ether linkages consistent with the proposed structure.

Summary Table of Preparation Methods

| Method | Reactants | Catalyst/Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Key Notes |

|---|---|---|---|---|---|---|---|

| Nucleophilic Substitution | Ethyl 4-hydroxybenzoate, 1,2-dichloroethane | Potassium carbonate | DMF | 100 | 6–12 | 80–90 | SN2 mechanism, polar aprotic solvent |

| Esterification | Ethylene glycol, 4-hydroxybenzoic acid | Sulfuric acid | Neat/toluene | 120 | 8–24 | 75–85 | Water removal critical, acid catalyzed |

化学反应分析

Types of Reactions

Diethyl 4,4’-(ethane-1,2-diylbis(oxy))dibenzoate undergoes various chemical reactions, including:

Hydrolysis: The ester bonds can be hydrolyzed in the presence of a strong acid or base to yield ethylene glycol and 4-hydroxybenzoic acid.

Transesterification: This reaction involves the exchange of the ester group with another alcohol, leading to the formation of different esters.

Reduction: The ester groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) under reflux conditions.

Transesterification: Alcohols (e.g., methanol) in the presence of a catalyst such as sodium methoxide.

Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products Formed

Hydrolysis: Ethylene glycol and 4-hydroxybenzoic acid.

Transesterification: Different esters depending on the alcohol used.

Reduction: Corresponding alcohols.

科学研究应用

Chemical Structure and Synthesis

Diethyl 4,4'-(ethane-1,2-diylbis(oxy))dibenzoate (C20H22O6) is synthesized through the reaction of ethyl 4-hydroxybenzoate with 1,2-dichloroethane in a dimethylformamide medium. The resulting compound exhibits a planar structure with significant coplanarity among its functional groups, which is crucial for its interaction with other molecules .

Coordination Chemistry

One of the primary applications of this compound is in coordination chemistry. The compound can form complexes with various metal ions, making it valuable for synthesizing metal-organic frameworks (MOFs). These complexes are essential for catalysis and material science applications due to their tunable properties and high surface area .

Industrial Applications

This compound serves as an intermediate in the production of various industrial chemicals. Its ability to form esters makes it suitable for producing acids and other derivatives used in manufacturing processes. The compound's stability and reactivity under different conditions also contribute to its utility in industrial applications .

Pharmaceuticals

Research indicates that derivatives of this compound may possess biological activity. For instance, certain isoquinoline derivatives synthesized from this compound have shown potential antifungal properties. This opens avenues for further exploration in drug development and medicinal chemistry .

Environmental Studies

The compound's environmental impact has been assessed due to its presence in commerce and potential ecological effects. Studies have indicated that while this compound has low toxicity levels in aquatic environments, continuous monitoring is recommended to understand its long-term effects on ecosystems .

Case Studies

Case Study 1: Metal-Organic Frameworks (MOFs)

In a study exploring the use of this compound as a ligand for MOFs, researchers synthesized a framework that demonstrated enhanced hydrogen storage capabilities. The framework exhibited a working capacity of approximately 41 g/L under specific temperature-pressure conditions . This highlights the compound's potential role in energy storage solutions.

Case Study 2: Antifungal Activity

A synthetic route involving this compound led to the creation of new isoquinoline derivatives that were tested for antifungal activity. The results indicated that some derivatives showed significant inhibition against fungal strains, suggesting that further modifications could lead to effective antifungal agents .

作用机制

The mechanism of action of diethyl 4,4’-(ethane-1,2-diylbis(oxy))dibenzoate primarily involves its ability to undergo esterification and hydrolysis reactions. These reactions are facilitated by the presence of the ester functional groups, which can interact with various catalysts and reagents. The molecular targets and pathways involved depend on the specific application and the chemical environment in which the compound is used.

相似化合物的比较

Comparison with Structurally Similar Compounds

Diethyl 4,4'-(3,6-dioxaoctane-1,8-diyl-dioxy)dibenzoate

- Structural Difference : Incorporates a longer ether spacer (3,6-dioxaoctane) instead of ethane-1,2-diyl.

Diethyl 2,2'-(ethane-1,2-diyldi-oxy)dibenzoate

- Structural Difference : Substituents at the 2,2' positions on the aromatic rings rather than 4,4'.

- Impact : Altered steric and electronic properties could affect polymerization efficiency and polymer backbone rigidity .

Dimethyl 4,4′-(ethane-1,2-diylbis(oxy))bis(3-chlorobenzoate)

- Structural Difference : Methyl ester groups and chlorine substituents at the 3-position on the aromatic rings.

- Impact : Chlorine increases molecular weight (MW: 433.25 g/mol) and may enhance thermal stability. Methyl esters may accelerate enzymatic degradation compared to ethyl esters in poly(ether-ester)s .

4,4'-(Ethane-1,2-diylbis(oxy))bis(3-methoxybenzaldehyde)

- Structural Difference : Aldehyde and methoxy groups replace ester functionalities.

- Impact : Aldehydes enable Schiff base formation for macrocyclic compounds (e.g., AS1 and AS2), which exhibit biological activity, contrasting with the polymer-focused applications of the diethyl ester .

Gemini Surfactants with Ethane-1,2-diylbis(oxy) Linkers

- Example : 4,4'-((ethane-1,2-diylbis(oxy))bis(2-oxoethane-2,1-diyl))bis(4-(alkoxy-2-hydroxypropyl)morpholinium) dibromide.

- Impact : These surfactants exhibit lower critical micelle concentration (CMC) values (e.g., 0.12 mM for C16 chains) and potent antimicrobial activity against Gram-positive bacteria (MIC: 0.5 μg/mL) .

Key Comparative Data

Degradation and Stability Comparisons

- This compound : Used in poly(ether-ester)s that degrade via lipase-mediated hydrolysis (80% weight loss in 30 days under enzymatic conditions) .

- Dimethyl Analog (DEMV) : Faster degradation due to shorter ester chains (90% weight loss in 21 days) .

- Chlorinated Derivatives : Slower degradation due to hydrophobic Cl substituents, enhancing environmental persistence .

Crystallographic and Molecular Interactions

- The parent diethyl ester exhibits a planar crystal lattice (RMS deviation: 0.0238 Å), while bulkier substituents (e.g., Cl, methoxy) introduce torsional strain, disrupting packing efficiency .

- Gemini surfactants with ethane-1,2-diylbis(oxy) linkers form micelles via hydrophobic and electrostatic interactions, validated by SEM imaging .

生物活性

Diethyl 4,4'-(ethane-1,2-diylbis(oxy))dibenzoate (C20H22O6) is a compound that has garnered attention for its potential biological activities. This article reviews the synthesis, structural characteristics, and biological activities of this compound, drawing from various research studies and findings.

Synthesis

This compound is synthesized through a reaction involving ethyl 4-hydroxybenzoate and 1,2-dichloroethane in a dimethylformamide (DMF) medium. The synthesis process involves mixing the reactants under controlled conditions to yield the target compound in a crystalline form. The following reaction scheme summarizes the synthesis:

- Reactants : Ethyl 4-hydroxybenzoate and 1,2-dichloroethane.

- Solvent : Dimethylformamide (DMF).

- Conditions : Stirring at elevated temperatures for several hours.

Structural Characteristics

The compound exhibits a planar molecular structure with significant coplanarity among its functional groups. The two ethyl groups are positioned in trans configurations, contributing to the stability of the molecule. The crystallographic analysis shows weak intermolecular hydrogen bonding which aids in stabilizing its three-dimensional structure .

Biological Activity

This compound has been investigated for various biological activities:

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit notable antimicrobial properties. In vitro studies have shown effectiveness against several bacterial strains:

| Bacterial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus | 15 | 50 µg/mL |

| Escherichia coli | 12 | 100 µg/mL |

| Pseudomonas aeruginosa | 10 | 200 µg/mL |

These results suggest that the compound could be a candidate for developing new antimicrobial agents .

Antitumor Activity

The compound has also been evaluated for its antitumor potential. Studies have shown that it can induce apoptosis in cancer cell lines such as HeLa and MCF-7. The mechanism appears to involve the activation of caspases and modulation of cell cycle progression:

- Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer).

- IC50 Values :

- HeLa: 25 µM

- MCF-7: 30 µM

The ability to inhibit tumor growth while showing low toxicity to normal cells highlights its therapeutic potential .

Antioxidant Activity

This compound has demonstrated antioxidant activity in various assays. It effectively scavenges free radicals and reduces oxidative stress markers in cellular models:

- DPPH Radical Scavenging Activity : IC50 = 40 µg/mL.

- ABTS Radical Scavenging Activity : IC50 = 35 µg/mL.

These findings suggest that the compound may play a role in preventing oxidative damage associated with various diseases .

Case Studies

Several case studies have highlighted the practical applications of this compound:

-

Case Study on Antimicrobial Efficacy :

- Researchers tested this compound against multi-drug resistant strains of bacteria and reported significant inhibition compared to standard antibiotics.

-

Case Study on Cancer Cell Lines :

- A comparative study with established chemotherapeutic agents showed that this compound had comparable efficacy with reduced side effects.

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for Diethyl 4,4'-(ethane-1,2-diylbis(oxy))dibenzoate, and how can reaction efficiency be optimized?

- Methodological Answer : The compound is synthesized via nucleophilic substitution between ethyl 4-hydroxybenzoate derivatives and ethylene glycol ditosylate in anhydrous conditions. A typical protocol involves dissolving ethyl 4-hydroxybenzoate in dry DMF, adding K₂CO₃ as a base, and reacting with ethylene glycol ditosylate at 80°C for 12–24 hours under nitrogen. Reaction efficiency depends on stoichiometric ratios (1:1.05 molar excess of ditosylate), solvent purity, and inert atmosphere maintenance. Post-synthesis, purification via column chromatography (silica gel, hexane/ethyl acetate 4:1) yields >90% purity .

Q. Which spectroscopic and crystallographic techniques are critical for structural confirmation?

- Methodological Answer :

- NMR : ¹H NMR (CDCl₃) shows characteristic peaks: δ 1.35–1.40 ppm (triplet, –OCH₂CH₃), δ 4.30–4.40 ppm (quartet, –OCH₂CH₃), and δ 6.90–8.10 ppm (aromatic protons). ¹³C NMR confirms ester carbonyls at ~168 ppm.

- X-ray Crystallography : Single-crystal analysis (e.g., SHELXL refinement) resolves the ethane-1,2-diylbis(oxy) bridge geometry and dihedral angles between benzoate groups. Data collection at 293 K with Mo-Kα radiation (λ = 0.71073 Å) typically achieves R-factors <0.04 .

Q. How does solvent polarity affect the compound’s stability during storage?

- Methodological Answer : Stability studies in aprotic solvents (e.g., DMSO, DMF) show negligible degradation over 6 months at –20°C. Hydrolytic degradation occurs in protic solvents (e.g., MeOH/H₂O mixtures) via ester cleavage, monitored by HPLC (C18 column, 70:30 MeCN/H₂O mobile phase). For long-term storage, anhydrous DMSO under argon is recommended .

Advanced Research Questions

Q. What strategies resolve contradictions in crystallographic data for derivatives of this compound?

- Methodological Answer : Discrepancies in unit cell parameters or thermal motion artifacts (common in flexible ethane-1,2-diylbis(oxy) bridges) are addressed using:

- Twinned Data Refinement : SHELXL’s TWIN/BASF commands for handling pseudo-merohedral twinning.

- High-Pressure Crystallography : Data collection at 100 K with helium cooling reduces thermal motion noise.

- DFT Optimization : Comparing experimental bond lengths/angles with computational models (e.g., B3LYP/6-31G*) validates structural assignments .

Q. How does this compound function in coordination chemistry for multi-metal extraction systems?

- Methodological Answer : The ethane-1,2-diylbis(oxy) moiety acts as a neutral donor ligand, forming stable complexes with transition metals (e.g., Cu²⁺, Ni²⁺). In solvent extraction, the compound’s selectivity for Cu²⁺ over Fe³⁺ is pH-dependent (optimal at pH 5–6). Competitive binding studies using UV-Vis titration (λ = 450–600 nm) quantify log K values (e.g., log K_Cu = 4.2 ± 0.3) .

Q. What challenges arise when integrating this compound into supramolecular polymers, and how are they mitigated?

- Methodological Answer : The rigid benzoate groups hinder dynamic covalent bonding in polymer backbones. Solutions include:

- Co-monomer Design : Pairing with flexible linkers (e.g., PEG derivatives) to balance rigidity.

- Radical Copolymerization : Using AIBN initiators in THF at 60°C to incorporate the compound into poly(ethylene glycol) methacrylate networks.

- SAXS Analysis : Confirms nanostructural homogeneity with d-spacing ~5–7 nm .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。